molecular formula C7H12O3 B148339 Ethyl tetrahydrofuran-3-carboxylate CAS No. 139172-64-8

Ethyl tetrahydrofuran-3-carboxylate

Cat. No. B148339
M. Wt: 144.17 g/mol
InChI Key: XEQXCAOMSYMYRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a variety of chemical reactions. For instance, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate was obtained through the rearrangement of its parent compound and used to synthesize a series of pyridazines . Another example is the synthesis of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using a one-pot multicomponent reaction catalyzed by PTSA . Additionally, ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate was synthesized and used in further reactions, such as chloroethylation and alkylation .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods. For example, the structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate was established by X-ray diffraction analysis . Similarly, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

The compounds synthesized exhibit a range of reactivity. For instance, ethyl 2-methylfuran-3-carboxylate undergoes chloroethylation and can react with secondary amines or undergo elimination reactions under specific conditions . The synthesis of new ethyl 3-amino-4-arylfuran-2-carboxylates involves intermediate steps such as the formation of a malonate vinyl ether and subsequent ring closure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by their spectroscopic data, which include FTIR, HRESI-MS, 1D, and 2D NMR . The crystal structures provide insights into the conformation of the molecules and the presence of intra- and intermolecular hydrogen bonds, which can influence the stability and reactivity of the compounds . The enantioselective hydrolysis of ethyl (±)-tetrahydrofuran-2-carboxylate to produce (R)-tetrahydrofuran-2-carboxylic acid demonstrates the importance of chirality and enantioselectivity in the synthesis of pharmaceutical intermediates .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Enantiomeric Resolution Ethyl tetrahydrofuran-3-carboxylate derivatives are synthesized and characterized with an emphasis on determining their absolute configurations and stereochemical properties. For instance, 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters have been synthesized through kinetic enzymatic resolution of racemic ethyl esters. This process utilizes enzymatic sources like HLAP to isolate ethyl (+)-4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate at low conversion values, with a high enantiomeric excess (94% ee). The absolute configuration of these compounds is determined through computational studies and experimental observations such as circular dichroism curves (Coriani et al., 2009).

Chemical Transformations and Building Blocks Ethyl tetrahydrofuran-3-carboxylate and its derivatives are used as building blocks in various chemical transformations. For example, they participate in [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. These reactions are significant for their regioselectivity and excellent yields, demonstrating the versatility of ethyl tetrahydrofuran-3-carboxylate derivatives in synthetic organic chemistry (Zhu et al., 2003).

Pharmaceutical and Natural Product Synthesis The derivatives of ethyl tetrahydrofuran-3-carboxylate are also pivotal in the synthesis of pharmaceuticals and natural products. Their unique chemical structure allows for the synthesis of complex molecules with specific stereochemical configurations. For example, these compounds are involved in the scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid, a chiral building block for furopenem, showcasing their importance in the development of pharmaceuticals (Fujima et al., 2003).

Advanced Materials and Photodiode Applications

Optical Characterizations and Applications Ethyl tetrahydrofuran-3-carboxylate derivatives have been used in the design and fabrication of novel materials with unique optical properties. These materials are utilized in photodiode applications, where their optical characterizations are critical. For example, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate has been synthesized and characterized for its optical properties, demonstrating its potential in the manufacturing of organic photodiodes (Elkanzi et al., 2020).

Safety And Hazards

Specific safety and hazard information for Ethyl tetrahydrofuran-3-carboxylate is not available. However, similar compounds in the tetrahydrofuran family are known to be highly flammable and can cause serious eye irritation6.


Future Directions

The future directions of research on Ethyl tetrahydrofuran-3-carboxylate are not explicitly mentioned in the available resources. However, similar compounds like pyrano[2,3-c]pyrazole derivatives have been the subject of significant research due to their diverse structural significance and biological activities7.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

ethyl oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQXCAOMSYMYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627050
Record name Ethyl oxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tetrahydrofuran-3-carboxylate

CAS RN

139172-64-8
Record name Ethyl oxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Fricke, M Wilking, CG Daniliuc… - European Journal of …, 2018 - Wiley Online Library
… Methyl (E)-5-(Iodomethylene)-2-oxo-3-ethyl-tetrahydrofuran-3-carboxylate (6b): According to the general procedure alkynoic acid rac-5b (55.3 mg, 0.30 mmol, 1.0 equiv.) was cyclized …
J Aleman, V del Solar, C Martín-Santos… - The Journal of …, 2011 - ACS Publications
The use of a catalytic amount of platinum complexes (1 mol %) was found to be compatible with different organocatalysts (DABCO or the Jørgensen–Hayashi catalyst) that were used in …
Number of citations: 23 pubs.acs.org

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